molecular formula C8H10BrNO2S B2772157 Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate CAS No. 2111855-95-7

Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate

Cat. No.: B2772157
CAS No.: 2111855-95-7
M. Wt: 264.14
InChI Key: UKOFEVBLDHQRRV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo substituent at the 5-position and a methyl group at the 2-position of the thiazole ring, along with an ethyl acetate group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with ethyl acetate in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-3-12-7(11)4-6-8(9)13-5(2)10-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOFEVBLDHQRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=N1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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